molecular formula C16H15N3O2S2 B8398798 N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide

N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide

Cat. No.: B8398798
M. Wt: 345.4 g/mol
InChI Key: PUYGUIOZMGDJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H15N3O2S2/c1-11-5-7-14(8-6-11)23(20,21)19-16-18-15(10-22-16)12-3-2-4-13(17)9-12/h2-10H,17H2,1H3,(H,18,19)

InChI Key

PUYGUIOZMGDJNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.5 g of 4-methyl-N-[4-(3-nitro-phenyl)-thiazol-2-yl]-benzenesulfonamide in 150 ml of methanol and 70 ml of ethyl acetate was hydrogenated at room temperature after the addition of 0.15 g of palladium on active charcoal (10%). The catalyst was filtered off and the filtrate was concentrated. Crystallization from ethyl acetate/hexane (1:1) yielded 1.1 g of N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide as a colorless solid.
Name
4-methyl-N-[4-(3-nitro-phenyl)-thiazol-2-yl]-benzenesulfonamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.15 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.